molecular formula C11H20N2O4 B597802 (2R,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 132622-86-7

(2R,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B597802
CAS No.: 132622-86-7
M. Wt: 244.291
InChI Key: VWFCKAANOBELKO-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with an aminomethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis and medicinal chemistry due to its structural complexity and functional groups, which allow for diverse chemical transformations and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available pyrrolidine derivatives.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Introduction of Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde reacts with the protected pyrrolidine in the presence of a reducing agent like sodium cyanoborohydride.

    Final Product Formation:

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for scale, yield, and cost-effectiveness. This includes the use of continuous flow reactors for protection and deprotection steps, as well as high-throughput screening for optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form imines or nitriles.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted pyrrolidines.

Scientific Research Applications

Chemistry

In organic synthesis, (2R,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable in the synthesis of enantiomerically pure compounds.

Biology

The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its structural features allow it to interact with various biological targets, making it useful in probing enzyme activity and specificity.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug intermediate. Its ability to form stable complexes with biological molecules makes it a candidate for drug development, particularly in the design of enzyme inhibitors.

Industry

In the pharmaceutical industry, the compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its functional groups allow for further chemical modifications, making it a versatile intermediate in drug synthesis.

Mechanism of Action

The mechanism by which (2R,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and ionic interactions, while the Boc group provides steric protection, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-4-(aminomethyl)pyrrolidine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

    (2R,4S)-4-(hydroxymethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid: Contains a hydroxymethyl group instead of an aminomethyl group, altering its reactivity and biological interactions.

    (2R,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxamide: The carboxylic acid is replaced with a carboxamide group, affecting its solubility and reactivity.

Uniqueness

The presence of both the aminomethyl group and the Boc protecting group in (2R,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid provides a unique combination of reactivity and stability. This makes it particularly useful in synthetic applications where selective protection and deprotection steps are required.

Properties

IUPAC Name

(2R,4S)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFCKAANOBELKO-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121565
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-(aminomethyl)-, 1-(1,1-dimethylethyl) ester, (2R-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132622-86-7
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-(aminomethyl)-, 1-(1,1-dimethylethyl) ester, (2R-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132622-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-(aminomethyl)-, 1-(1,1-dimethylethyl) ester, (2R-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.